molecular formula C10H15N3O B6176796 6-[(morpholin-4-yl)methyl]pyridin-3-amine CAS No. 1147181-18-7

6-[(morpholin-4-yl)methyl]pyridin-3-amine

Cat. No.: B6176796
CAS No.: 1147181-18-7
M. Wt: 193.2
InChI Key:
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Description

6-[(Morpholin-4-yl)methyl]pyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a morpholine group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(morpholin-4-yl)methyl]pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminopyridine and morpholine.

    Reaction Conditions: A common method involves the nucleophilic substitution reaction where 3-aminopyridine is reacted with a morpholine derivative under basic conditions.

    Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Morpholin-4-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-[(Morpholin-4-yl)methyl]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(morpholin-4-yl)methyl]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity through various pathways. For instance, it may inhibit or activate specific enzymes, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Morpholin-4-yl)methyl]pyridin-2-amine
  • 6-[(Morpholin-4-yl)methyl]pyridin-4-amine
  • 6-[(Piperidin-4-yl)methyl]pyridin-3-amine

Uniqueness

6-[(Morpholin-4-yl)methyl]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.

Properties

CAS No.

1147181-18-7

Molecular Formula

C10H15N3O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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